SK1-I Isoenzyme Selectivity: >10-Fold Difference in SphK2 Activity Compared to Pan-SphK Inhibitors
SK1-I exhibits isoenzyme-specific inhibition of SphK1 with no detectable activity against SphK2. This contrasts sharply with pan-SphK inhibitors like SKI-178, which demonstrates potent inhibition of both isoforms. The data confirms that SK1-I's selectivity profile is a key differentiating factor for experiments requiring isolation of the SphK1 pathway [1].
| Evidence Dimension | SphK2 Inhibition (IC50 or Activity) |
|---|---|
| Target Compound Data | No activity |
| Comparator Or Baseline | Pan-SphK Inhibitor SKI-178: IC50 = 0.1-1.8 μM for SphK1 and also inhibits SphK2 |
| Quantified Difference | >10-fold selectivity window (inactivity vs. inhibition) |
| Conditions | In vitro kinase assays; human recombinant SphK1 and SphK2 |
Why This Matters
This selectivity is crucial for avoiding confounding effects from SphK2 inhibition, which can have opposing roles in apoptosis and cell survival, ensuring data is specifically attributable to SphK1 blockade.
- [1] Paugh SW, et al. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia. Blood. 2008 Aug 15;112(4):1382-91. View Source
